4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
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Overview
Description
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C8H11BrN2OS·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a bromothiazole moiety attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride typically involves the following steps:
Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized by reacting 2-aminothiazole with bromine in the presence of a suitable solvent such as acetic acid.
Attachment to Piperidine: The bromothiazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves reacting the bromothiazole with piperidin-4-ol in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The bromothiazole moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure with a chlorine atom instead of bromine.
4-(4-methyl-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure with a methyl group instead of bromine.
4-(4-ethyl-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure with an ethyl group instead of bromine.
Uniqueness
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its binding affinity to biological targets.
Properties
Molecular Formula |
C8H12BrClN2OS |
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Molecular Weight |
299.62 g/mol |
IUPAC Name |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8;/h5,10,12H,1-4H2;1H |
InChI Key |
CKESGKDSMVZXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O.Cl |
Origin of Product |
United States |
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